1,5-diethyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-diethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-3-7-5-6-8-9(7)4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFHQVZSQGPXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=NN1CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,5 Diethyl 1h Pyrazole and Its Derivatives
Classical and Advanced Cyclization Reactions for Pyrazole (B372694) Ring Formation
The formation of the pyrazole core predominantly relies on the cyclocondensation of a binucleophilic hydrazine (B178648) component with a 1,3-dielectrophilic species. mdpi.commdpi.comnih.gov This fundamental approach has been refined and expanded over the years, leading to a variety of synthetic strategies.
Knorr-Type Cyclocondensations and Mechanistic Variants
The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for pyrazole formation. mdpi.comnih.gov It involves the reaction of a β-diketone with a hydrazine derivative. mdpi.commdpi.comnih.gov The reaction between a non-symmetrical 1,3-diketone and a substituted hydrazine can, in principle, yield two regioisomeric pyrazoles. conicet.gov.ar The mechanism involves the initial formation of a hydrazone intermediate, followed by cyclization and dehydration to afford the aromatic pyrazole ring. nih.gov
Variations of the Knorr synthesis have been developed to improve yields and control regioselectivity. For instance, the reaction conditions, such as the solvent and catalyst, can significantly influence the outcome. mdpi.comacs.org While traditional methods often employ protic solvents like ethanol (B145695), aprotic dipolar solvents such as N,N-dimethylacetamide have been shown to enhance regioselectivity in certain cases. mdpi.commdpi.com
Reactions Involving Hydrazine Derivatives and 1,3-Dicarbonyl Precursors
The reaction between hydrazine derivatives and 1,3-dicarbonyl compounds is the most prevalent method for synthesizing polysubstituted pyrazoles. mdpi.commdpi.comnih.gov For the specific synthesis of 1,5-diethyl-1H-pyrazole, heptane-3,5-dione would serve as the appropriate 1,3-dicarbonyl precursor, reacting with ethylhydrazine (B1196685). iucr.org
The versatility of this method is demonstrated by the wide range of substituents that can be incorporated into the pyrazole ring by choosing appropriately substituted hydrazines and 1,3-dicarbonyl compounds. rsc.org For example, the synthesis of 1-benzyl-3,5-diethyl-1H-pyrazole and 3,5-diethyl-1-phenyl-1H-pyrazole has been achieved through the condensation of heptane-3,5-dione with the corresponding substituted hydrazines. rsc.org
Several catalysts have been employed to facilitate this condensation, including nano-ZnO and cerium complexes, often leading to higher yields and greener reaction conditions. mdpi.comrsc.org The choice of catalyst can also play a role in directing the regiochemical outcome of the reaction.
One-Pot Multicomponent Approaches for Pyrazole Scaffolds
One-pot multicomponent reactions (MCRs) have gained significant attention in synthetic chemistry due to their efficiency, atom economy, and ability to generate complex molecules in a single step. rsc.orgbeilstein-journals.org Several MCRs have been developed for the synthesis of pyrazole scaffolds. These reactions often involve the in situ generation of one of the key intermediates, such as the 1,3-dicarbonyl compound or the hydrazine derivative. beilstein-journals.org
For instance, a three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine can directly lead to the formation of a polysubstituted pyrazole. rsc.org This approach avoids the need to isolate intermediates, simplifying the synthetic process. Molecular iodine has been utilized as a catalyst in some multicomponent reactions to synthesize functionalized pyrazoles. nih.gov These one-pot methods offer a powerful tool for creating diverse libraries of pyrazole derivatives for various applications.
Regioselectivity Control in the Synthesis of this compound
When synthesizing unsymmetrically substituted pyrazoles, such as those with different substituents at the 1 and 5 positions, controlling the regioselectivity of the cyclization reaction is paramount. sci-hub.se The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to a mixture of two regioisomers. mdpi.com
Directing Effects of Ethyl Substituents on Reaction Regiochemistry
In the synthesis of this compound from ethylhydrazine and heptane-3,5-dione, the two ethyl groups on the dicarbonyl precursor are identical, which simplifies the regioselectivity issue concerning the C3 and C5 positions. However, the regioselectivity arises from the two non-equivalent nitrogen atoms of ethylhydrazine. The initial nucleophilic attack can occur from either the substituted or the unsubstituted nitrogen atom of the hydrazine.
The steric and electronic properties of the substituents on both the hydrazine and the 1,3-dicarbonyl compound play a crucial role in directing the regiochemistry. bohrium.com Generally, the more nucleophilic nitrogen atom of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the diketone. The ethyl group on the hydrazine is an electron-donating group, which can influence the nucleophilicity of the adjacent nitrogen atom.
Influence of Catalysis and Reaction Conditions on Product Selectivity
The choice of catalyst and reaction conditions can significantly influence the regioselectivity of pyrazole synthesis. nih.govresearchgate.net For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles from methylhydrazine and a 1,3-diketone. acs.org This effect is attributed to the ability of these solvents to modulate the reactivity of the hydrazine and the dicarbonyl compound.
Similarly, the use of specific catalysts, such as copper(II) triflate in combination with triethylamine, has been reported to afford high regioselectivity in the synthesis of trifluoromethyl-containing pyrazoles. nih.gov The catalyst can coordinate to the dicarbonyl compound, thereby activating it for a regioselective attack by the hydrazine. nih.gov The careful selection of catalysts and optimization of reaction conditions are therefore critical for achieving the desired 1,5-disubstituted pyrazole isomer.
Research Findings on Pyrazole Synthesis
| Reactants | Catalyst/Conditions | Product | Key Finding | Reference |
|---|---|---|---|---|
| 1,3-dicarbonyl compound, Phenyl hydrazine | [Ce(L-Pro)2]2(Oxa) (5 mol %), ethanol, room temperature | 3,5-diethyl-1-phenyl-1H-pyrazole | Demonstrates the use of a heterogeneous recyclable catalyst for pyrazole synthesis. | rsc.org |
| Amide, Phenyl iodide | Pd catalyst (10 mol %), Ag2O, AcOH, 120 °C | Dihydrobenzo[e]indazole derivatives | Highlights a cascade reaction involving pyrazole-directed C(sp3)–H activation. | nih.gov |
| Pyrazoles, α,β-unsaturated carbonyl compounds | Ag2CO3 (5 mol %), DCE, 120 °C | N-alkylated pyrazoles | Shows highly regioselective N1-alkylation of asymmetrically substituted pyrazoles. | bohrium.com |
| 1,3-Diketones, Arylhydrazines | N,N-dimethylacetamide, room temperature | 1-Aryl-3,4,5-substituted pyrazoles | Achieves high regioselectivity and good yields under mild, acid-free conditions. | mdpi.com |
| Trifluoromethylated ynones, Aryl (alkyl) hydrazines | AgOTf (1 mol %), room temperature | 3-CF3-pyrazoles | Reports rapid and highly regioselective synthesis with excellent yields. | mdpi.com |
Catalytic Strategies in the Formation of this compound Scaffolds
Catalysis is central to the modern synthesis of pyrazole derivatives, offering pathways to these heterocyclic compounds under milder conditions and with greater control over the final product's structure.
Transition metal catalysts are instrumental in the formation of pyrazole rings from various precursors. While specific studies focusing solely on this compound are not extensively documented, the synthesis of analogous 1,5-disubstituted pyrazoles provides significant insights. For instance, copper-catalyzed three-component reactions of β-dimethylamino vinyl ketones with aryl halides and N-substituted hydrazines have been shown to produce N-substituted pyrazoles with high yields and excellent regioselectivity. Ruthenium catalysts have also been employed in the hydrogen transfer reactions of 1,3-diols with alkyl hydrazines to yield 1,4-disubstituted pyrazoles. These methodologies suggest that a transition metal-catalyzed approach, likely involving a copper or ruthenium catalyst with appropriate precursors like heptane-3,5-dione and a hydrazine derivative, could be a viable route for the synthesis of this compound.
Heterogeneous and nanocatalytic systems offer significant advantages in pyrazole synthesis, including ease of catalyst separation, recyclability, and often milder reaction conditions. These green chemistry approaches have been successfully applied to the synthesis of various pyrazole derivatives.
A notable example is the use of a cerium-based heterogeneous catalyst, [Ce(L-Pro)2]2(Oxa), for the synthesis of pyrazole derivatives. This catalyst has been effectively used in the reaction between 1,3-dicarbonyl compounds and phenylhydrazine (B124118) in ethanol at room temperature. Research has demonstrated the synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole and 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole using this method, achieving good yields. rsc.org The reaction is carried out under mild conditions, and the catalyst can be recovered and reused.
The following table summarizes the synthesis of this compound derivatives using the [Ce(L-Pro)2]2(Oxa) catalyst.
| Starting Materials | Product | Catalyst | Solvent | Conditions |
| Heptane-3,5-dione, Phenylhydrazine | 3,5-diethyl-1-phenyl-1H-pyrazole | [Ce(L-Pro)2]2(Oxa) (5 mol%) | Ethanol | Room Temperature |
| Heptane-3,5-dione, (4-Bromophenyl)hydrazine | 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole | [Ce(L-Pro)2]2(Oxa) (5 mol%) | Ethanol | Room Temperature |
Nanocatalysts, such as those based on zinc oxide (ZnO), magnesium oxide (MgO), and copper ferrite (B1171679) (CuFe2O4), have also been employed for the synthesis of various pyrazole derivatives, often in multicomponent reactions. nih.govresearchgate.net These catalysts offer high surface area and reactivity, leading to efficient transformations. For example, nano-ZnO has been used for the synthesis of 1,3,5-substituted pyrazoles from ethyl acetoacetate (B1235776) and phenylhydrazine with excellent yields. mdpi.com Although not specifically documented for this compound, these systems represent a promising avenue for its synthesis.
Post-Synthetic Functionalization of this compound Derivatives
Once the this compound scaffold is formed, it can undergo a variety of post-synthetic modifications to introduce new functional groups and create a diverse range of derivatives.
The C-4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic aromatic substitution. Halogenation at this position is a common transformation that introduces a versatile handle for further synthetic manipulations, such as cross-coupling reactions.
For 3,5-disubstituted pyrazoles, such as the analogous 3,5-dimethylpyrazole, electrophilic halogenation at the C-4 position is readily achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride. publishatcj.com This reaction proceeds under mild conditions to selectively install a halogen atom at the 4-position. It is well-established that this methodology can be applied to this compound to produce 4-halo-1,5-diethyl-1H-pyrazoles.
The following table outlines a typical procedure for the halogenation of a 3,5-dialkylpyrazole.
| Substrate | Reagent | Solvent | Product |
| 3,5-Dimethylpyrazole | NBS | Carbon tetrachloride | 4-Bromo-3,5-dimethylpyrazole |
| 3,5-Dimethylpyrazole | NCS | Carbon tetrachloride | 4-Chloro-3,5-dimethylpyrazole |
Chemical Transformations at the Ethyl Side Chains
The ethyl groups at the C-1 and C-5 positions of the pyrazole ring are generally less reactive than the aromatic core. However, under specific conditions, they can be functionalized. While the pyrazole ring itself is resistant to oxidation, alkyl side chains can be oxidized to the corresponding carboxylic acids using strong oxidizing agents like potassium permanganate. This transformation would convert the ethyl groups of this compound into carboxylic acid functionalities, providing another route for derivatization. Further functionalization could then proceed through standard carboxylic acid chemistry.
The N1-position of the pyrazole ring, when unsubstituted, is a key site for derivatization. N-alkylation introduces an alkyl group, while N-acylation introduces an acyl group, significantly altering the compound's properties.
N-alkylation of pyrazoles can be achieved using various alkylating agents and reaction conditions. For asymmetrically substituted pyrazoles, a mixture of regioisomers can be formed. However, for a symmetrically substituted pyrazole like 3,5-diethyl-1H-pyrazole (assuming the N1-position is unsubstituted), alkylation would lead to a single product. Methods for N-alkylation include using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which has been shown to be effective for 3,5-disubstituted pyrazoles, albeit sometimes with lower yields due to steric hindrance. mdpi.com
N-acylation of pyrazoles is another important functionalization reaction. It can be accomplished by reacting the pyrazole with an acylating agent such as an acid anhydride (B1165640) in the presence of a catalytic amount of a strong acid like sulfuric acid. This method has been successfully used for the acylation of N-substituted pyrazoles at the C-4 position. For N-unsubstituted pyrazoles, acylation would be expected to occur at the N1-position.
Spectroscopic Characterization and Structural Elucidation of 1,5 Diethyl 1h Pyrazole Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including pyrazole (B372694) derivatives. ipb.ptbohrium.commdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the confirmation of molecular structures. For N-substituted pyrazoles, NMR is crucial in determining the regioselectivity of alkylation reactions. bohrium.comacs.orgresearchgate.net
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the context of 1,5-disubstituted pyrazoles, the chemical shifts of the protons provide significant structural clues. acs.org For instance, in 3,5-diethyl-1-phenyl-1H-pyrazole, the single proton on the pyrazole ring (H-4) appears as a singlet at approximately 6.08 ppm. rsc.org The ethyl groups exhibit characteristic signals: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their exact chemical shifts influenced by the substituent at the N-1 position. rsc.orgias.ac.in For example, in 1-benzyl-3,5-diethyl-1H-pyrazole, the pyrazole H-4 proton is observed at 5.82 ppm, while the ethyl groups give rise to quartets at 2.60 and 2.41 ppm and triplets at 1.24 and 1.14 ppm. rsc.org The solvent used can also influence the chemical shifts of the protons in the pyrazole ring. ipb.pt
Interactive Table: ¹H NMR Data for Selected 1,5-Disubstituted Pyrazole Analogs
| Compound | Solvent | Pyrazole H-4 (ppm) | N-CH₂ (ppm) | C3-CH₂ (ppm) | C5-CH₂ (ppm) | N-CH₂-CH₃ (ppm) | C3-CH₂-CH₃ (ppm) | C5-CH₂-CH₃ (ppm) |
| 3,5-diethyl-1-phenyl-1H-pyrazole rsc.org | CDCl₃ | 6.08 (s) | - | 2.68 (m) | 2.68 (m) | - | 1.21-1.36 (m) | 1.21-1.36 (m) |
| 1-benzyl-3,5-diethyl-1H-pyrazole rsc.org | CDCl₃ | 5.82 (s) | 5.20 (s) | 2.41 (q) | 2.60 (q) | - | 1.14 (t) | 1.24 (t) |
| 1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole rsc.org | CDCl₃ | 6.01 (s) | - | 2.57-2.69 (m) | 2.57-2.69 (m) | - | 1.19-1.33 (m) | 1.19-1.33 (m) |
| 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole rsc.org | CDCl₃ | 6.05 (s) | - | 2.59-2.70 (m) | 2.59-2.70 (m) | - | 1.20-1.33 (m) | 1.20-1.33 (m) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. ocr.org.uk Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. For 1,5-diethyl-1H-pyrazole analogs, the chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are particularly diagnostic. In 3,5-disubstituted pyrazoles, the chemical shifts of C-3 and C-5 can vary depending on the tautomer present in solution. nih.gov For 3,5-diethyl-1-phenyl-1H-pyrazole, the pyrazole carbons resonate at approximately 154.7 (C-5), 145.8 (C-3), and 103.2 (C-4) ppm. rsc.org The ethyl carbons also show characteristic signals, with the methylene carbons appearing further downfield than the methyl carbons. rsc.orgias.ac.in
Interactive Table: ¹³C NMR Data for Selected 1,5-Disubstituted Pyrazole Analogs
Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR) for Comprehensive Assignment
For more complex molecules or to resolve ambiguities in spectral assignments, advanced NMR techniques are employed. ipb.ptbohrium.commdpi.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei, providing a complete picture of the molecular structure. bohrium.comresearchgate.net For instance, HMBC experiments can show correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and confirming the substitution pattern on the pyrazole ring. nih.gov ¹⁵N NMR spectroscopy can also be utilized to directly probe the nitrogen atoms in the pyrazole ring, offering further confirmation of the isomeric structure. mdpi.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. rsc.orgnih.gov In the analysis of this compound analogs, MS provides the molecular ion peak ([M]⁺), which confirms the elemental composition when combined with high-resolution mass spectrometry (HRMS). sci-hub.stsci-hub.st The fragmentation pattern observed in the mass spectrum can also be characteristic of the pyrazole core and its substituents, aiding in structural confirmation. researchgate.netmdpi.com For example, the mass spectrum of 3,5-diethyl-1-phenyl-1H-pyrazole shows a molecular ion peak at m/z = 201 [M+H]⁺. rsc.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. derpharmachemica.commdpi.com The absorption of infrared radiation or the scattering of monochromatic light causes molecular vibrations at specific frequencies, which are characteristic of particular bonds or groups. For pyrazole derivatives, IR spectra typically show characteristic bands for C-H, C=C, and C=N stretching and bending vibrations. derpharmachemica.comdergipark.org.tr The presence of substituents, such as ethyl groups, will also give rise to specific vibrational modes. derpharmachemica.com IR spectroscopy can also be used to study intermolecular interactions, such as hydrogen bonding in pyrazole aggregates. nih.govencyclopedia.pub
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.orgnih.govfigshare.com By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. sci-hub.stpublishatcj.com For N-alkylated pyrazoles, X-ray crystallography provides unambiguous proof of the regiochemistry of substitution. researchgate.netnih.gov The crystal structure also reveals information about intermolecular interactions, such as packing forces and potential hydrogen bonds, which govern the solid-state architecture. acs.orgresearchgate.net
Computational and Theoretical Investigations of 1,5 Diethyl 1h Pyrazole Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of pyrazole (B372694) systems. These methods provide a powerful lens through which to examine the intricacies of electronic structure, conformational landscapes, and tautomeric equilibria.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of pyrazole derivatives are of significant interest for their application in various fields, including materials science and medicinal chemistry. nih.gov Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity and electronic transitions within a molecule. niscpr.res.inimist.ma
In studies of pyrazole derivatives, the HOMO is often localized on the pyrazole ring, indicating its electron-donating capability, while the LUMO can be distributed across different parts of the molecule depending on the substituents. niscpr.res.in The energy gap between the HOMO and LUMO (ΔE) is a key parameter for assessing the chemical reactivity and kinetic stability of a molecule. niscpr.res.inimist.ma A smaller energy gap generally implies higher reactivity. imist.ma For instance, in a study of indolyl pyrazole derivatives, the HOMO was found to be delocalized over the indole (B1671886) ring, while the LUMO was located on the pyrazole and phenyl rings, indicating a potential for intramolecular charge transfer upon excitation. niscpr.res.in
Table 1: Frontier Molecular Orbital Energies for Selected Pyrazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | - | - | - | tandfonline.com |
| Indolyl pyrazole derivative IVb | - | - | 0.2265 | niscpr.res.in |
| Indolyl pyrazole derivative IVg | - | - | -0.2340 | niscpr.res.in |
Note: Specific HOMO and LUMO energy values were not provided in all cited sources.
Conformational Analysis and Energetic Landscapes
The three-dimensional structure and conformational flexibility of pyrazole derivatives are critical to their biological activity and material properties. Theoretical conformational analysis helps to identify the most stable geometries and the energy barriers between different conformers.
A crystallographic study of 1-(3,5-diethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline revealed that the pyrazole and phenyl rings are twisted with respect to each other. iucr.org The terminal carbon atoms of the ethyl groups on the pyrazole ring were found to be disordered over two sites, indicating conformational flexibility. iucr.org Theoretical calculations can complement such experimental data by providing a more detailed picture of the energetic landscape and the relative populations of different conformers in various environments.
Investigation of Tautomeric Equilibria and Prototropy in Pyrazole Derivatives
Pyrazole and its derivatives can exist in different tautomeric forms, which can significantly influence their chemical and physical properties. nih.govnih.gov Theoretical calculations are a powerful tool for investigating the relative stabilities of these tautomers and the energy barriers for their interconversion. nih.govresearchgate.net
Studies on 3(5)-disubstituted-1H-pyrazoles have shown that the position of the tautomeric equilibrium is influenced by the nature of the substituents and the surrounding environment. nih.govsemanticscholar.org For example, in the solid state, compounds with methyl and amino groups tend to favor the tautomer with the ester or amide group at position 3, while those with a nitro group favor the tautomer with the substituent at position 5. nih.gov The choice of tautomer is also influenced by intramolecular hydrogen bonds and the polarity of the solvent. nih.govsemanticscholar.org DFT calculations have been successfully used to predict the most stable tautomers and to rationalize the experimental observations. nih.govnih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP provides a visual representation of the charge distribution around a molecule, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).
In pyrazole derivatives, the nitrogen atoms of the pyrazole ring are typically regions of negative electrostatic potential, making them likely sites for electrophilic attack or coordination to metal ions. researchgate.net The distribution of the MEP can be significantly influenced by the substituents on the pyrazole ring. For instance, in a study of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one, MEP analysis helped to identify the electrophilic and nucleophilic centers. researchgate.net Similarly, for 1,4-dimethyl-1H-pyrazole-5-thiol, MEP maps indicated a higher electron density at position 5, favoring thiolation at that site.
Theoretical Studies on Nonlinear Optical (NLO) Properties
Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov Pyrazole derivatives have emerged as a promising class of compounds for NLO applications due to their versatile electronic properties. nih.gov
Theoretical calculations, particularly DFT, are widely used to predict and understand the NLO properties of molecules. nih.govnih.gov The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated to assess the potential of a molecule as an NLO material. mdpi.com Studies on various pyrazole derivatives have shown that the magnitude of β is highly dependent on the nature and substitution pattern of donor and acceptor groups on the pyrazole ring. nih.govmdpi.com For example, pyrazoline derivatives with highly polar end-groups have been shown to possess large dipole moments, which can contribute to their NLO response. researchgate.net Computational studies have been instrumental in designing new pyrazole-based chromophores with enhanced NLO properties. mdpi.com
Table 2: Calculated First Hyperpolarizability (β) for a Pyrazole Derivative
| Compound | β (esu) | Source |
| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | 4.2 × 10⁻³⁰ | tandfonline.com |
Simulation of Intermolecular Interactions and Aggregation Behavior
The way molecules interact with each other in the solid state or in solution is crucial for determining their macroscopic properties. Computational simulations, such as molecular dynamics (MD), can provide detailed insights into intermolecular interactions like hydrogen bonding and π-π stacking, as well as aggregation behavior. nih.govresearchgate.net
In pyrazole systems, the nitrogen atoms can act as hydrogen bond acceptors, while N-H groups can act as hydrogen bond donors, leading to the formation of various supramolecular assemblies. semanticscholar.org The aromatic pyrazole ring can also participate in π-π stacking interactions. iucr.org Computational studies have been employed to investigate the stability of these interactions and their influence on the crystal packing and solution-phase behavior of pyrazole derivatives. nih.govresearchgate.net For example, MD simulations of N1-substituted pyrazole derivatives complexed with B-Raf kinase revealed the importance of a water-mediated hydrogen bond network for inhibitor binding. nih.govacs.org
Reaction Mechanisms and Chemical Reactivity of 1,5 Diethyl 1h Pyrazole
Detailed Mechanistic Pathways of Pyrazole (B372694) Ring Formation from Precursors
The synthesis of the pyrazole ring, the core structure of 1,5-diethyl-1H-pyrazole, can be achieved through various mechanistic pathways, primarily involving cyclocondensation reactions and 1,3-dipolar cycloadditions. nih.goviiardjournals.org
A prominent method for forming the pyrazole nucleus is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govbeilstein-journals.orgyoutube.com This reaction, often referred to as the Knorr pyrazole synthesis, proceeds by the initial formation of an imine with one of the carbonyl groups, followed by the formation of an enamine with the second carbonyl group, which then cyclizes and dehydrates to form the aromatic pyrazole ring. youtube.com For the synthesis of this compound, the precursors would be a diketone with ethyl groups at the 1- and 3-positions and ethylhydrazine (B1196685). The reaction of 1,3-diketones, generated in situ from ketones and acid chlorides, with hydrazine is a versatile method for producing pyrazoles. organic-chemistry.org
Another significant pathway is the reaction of α,β-unsaturated ketones with hydrazines. nih.govmdpi.com This process typically involves a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and subsequent oxidation to yield the pyrazole. nih.gov For instance, the condensation of an α,β-ethylenic ketone with a hydrazine derivative in the presence of a catalyst can lead to a pyrazoline intermediate, which upon oxidation, furnishes the corresponding pyrazole. nih.gov
Furthermore, 1,3-dipolar cycloaddition reactions provide a powerful tool for pyrazole synthesis. nih.goviiardjournals.orgnih.gov In this approach, a 1,3-dipole, such as a nitrilimine generated in situ from a hydrazone, reacts with a dipolarophile, like an alkyne or an alkene, to form the pyrazoline or pyrazole ring directly. nih.goviiardjournals.org The reaction of diazo compounds with alkynes is another example of a 1,3-dipolar cycloaddition that yields pyrazoles. nih.gov The regioselectivity of these cycloadditions can often be controlled by the nature of the substituents on both the dipole and the dipolarophile. sonar.ch
Multicomponent reactions, where multiple starting materials react in a single pot to form the product, also offer efficient routes to substituted pyrazoles. nih.govbeilstein-journals.org These reactions often combine elements of the aforementioned pathways, such as in situ formation of a 1,3-dicarbonyl intermediate followed by condensation with a hydrazine. beilstein-journals.org
Reactivity Profiles of the Pyrazole Nitrogen Atoms (N1 and N2)
Alkylation of N-unsubstituted pyrazoles typically occurs at the N1 position. However, in the case of 1,5-disubstituted pyrazoles like this compound, the N1 position is already occupied by an ethyl group. This directs further reactions to the N2 nitrogen. Alkylation of the N-H of a pyrazole ring under basic conditions is a common method for introducing substituents. semanticscholar.org The regioselectivity of N-alkylation in unsymmetrically substituted pyrazoles can be influenced by steric factors, with the alkyl group preferentially attaching to the less hindered nitrogen atom. acs.orgsci-hub.st For instance, the alkylation of ethyl 1H-pyrazole-3-carboxylate with various alkylating agents in the presence of potassium carbonate predominantly yields the 1-substituted pyrazole-3-carboxylates. researchgate.net
The N2 nitrogen, with its available lone pair, is susceptible to electrophilic attack. Protonation of the pyrazole ring in strong acid occurs at the N2 position, forming a pyrazolium (B1228807) cation. chemicalbook.com This protonation alters the reactivity of the ring, making the C3 position more susceptible to electrophilic substitution. chemicalbook.com
Chemical Reactivity of the Ethyl Substituents and the C-4 Position
The chemical reactivity of this compound is influenced by the ethyl substituents at the N1 and C5 positions, as well as the reactivity of the C4 position of the pyrazole ring.
The pyrazole ring is generally resistant to oxidation and reduction. chemicalbook.com However, alkyl side chains, such as the ethyl groups on this compound, can be oxidized to the corresponding carboxylic acids using strong oxidizing agents like alkaline potassium permanganate. globalresearchonline.net
The C4 position of the pyrazole ring is electron-rich and, consequently, is the preferred site for electrophilic substitution reactions. nih.govchemicalbook.com This is due to the electron-donating nature of the two nitrogen atoms, which increases the electron density at this position. chemicalbook.com Common electrophilic substitution reactions that occur at the C4 position include halogenation, nitration, and formylation (Vilsmeier-Haack reaction). globalresearchonline.netpublishatcj.com For example, halogenation of pyrazoles can yield 4-mono-halo pyrazoles. globalresearchonline.net The Vilsmeier-Haack reaction can be used to introduce a formyl group at the C4 position, leading to the formation of compounds like this compound-4-carbaldehyde. publishatcj.com
The presence of the ethyl groups can sterically influence the approach of reagents to the pyrazole ring, but the inherent electronic properties of the ring primarily dictate the regioselectivity of these reactions.
Cycloaddition Reactions Involving this compound Derivatives as Dienophiles or Dipoles
While the pyrazole ring itself is aromatic and generally unreactive in cycloaddition reactions, derivatives of this compound can participate in such reactions, acting as either dienophiles or dipoles depending on their specific structure.
For a pyrazole derivative to act as a dienophile in a Diels-Alder reaction, it typically needs to possess an activated alkene or alkyne substituent. nih.gov For instance, a vinylpyrazole derivative can react with various dienophiles. researchgate.net The reactivity of cyclopropenes, which can be generated from pyrazole precursors, as dienophiles in Diels-Alder reactions has also been studied. nih.gov
Conversely, certain pyrazole derivatives can function as 1,3-dipoles in cycloaddition reactions. A key example is the in-situ generation of nitrilimines from hydrazones, which then undergo 1,3-dipolar cycloaddition with a dipolarophile to form a new pyrazole or pyrazoline ring. nih.goviiardjournals.orgnih.gov This method is a versatile route to highly substituted pyrazoles. nih.gov The reaction of α-diazoacetates with α-thio-β-chloroacrylamides represents another pathway involving a dipolar cycloaddition to form functionalized pyrazoles. researchgate.net The regioselectivity of these cycloadditions is a critical aspect, often influenced by both electronic and steric factors of the reacting species. sonar.ch It is important to note that 3-pyrazolines (2,3-dihydro-1H-pyrazoles) can also act as dipolarophiles in cycloaddition reactions. csic.es
The specific functionalization of the ethyl groups or the C4 position of this compound could be envisioned to introduce moieties capable of participating in cycloaddition reactions, thereby expanding its synthetic utility.
Coordination Chemistry of 1,5 Diethyl 1h Pyrazole As a Ligand
Design and Synthesis of 1,5-Diethyl-1H-Pyrazole-Based Ligands
The design of ligands based on the 1,5-dialkyl-1H-pyrazole scaffold focuses on introducing additional coordinating groups to create multidentate chelating agents. A common strategy involves functionalizing the C3 position of the pyrazole (B372694) ring, as the N2 nitrogen is the primary coordination site. The substituents at the N1 and C5 positions, such as ethyl or methyl groups, can influence the ligand's steric profile and the electronic properties of the pyrazole ring, thereby tuning the stability and geometry of the resulting metal complexes.
A well-documented synthetic route for creating such ligands starts with a commercially available pyrazole derivative, which is then elaborated through a series of organic reactions. For instance, the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide ligands demonstrates a typical pathway that can be adapted for the 1,5-diethyl analogue. mdpi.com
The general synthetic strategy involves the following key steps mdpi.com:
N-Alkylation: Introduction of an alkyl group (e.g., methyl) at the N1 position of the pyrazole ring. This is often achieved by reacting the corresponding 5-methyl-1H-pyrazole ester with a suitable alkylating agent in the presence of a base like potassium tert-butoxide (tBuOK) in an anhydrous solvent. mdpi.com
Saponification: The ester group at the C3 position is hydrolyzed to a carboxylic acid using a strong base such as sodium hydroxide (B78521) (NaOH). mdpi.com
Acyl Chloride Formation: The carboxylic acid is converted to the more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂). mdpi.com
Amidation: The final ligand is obtained by reacting the acyl chloride with a primary amine (e.g., aniline (B41778) or propylamine), which introduces the desired N-substituted carboxamide group at the C3 position. mdpi.com
This multi-step synthesis yields versatile bidentate ligands where both the pyrazole's N2 nitrogen and the amide's oxygen atom are available for coordination to a metal center.
Table 1: Representative Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamide Ligands mdpi.com
| Step | Reactants | Reagents | Product |
| 1 | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | tBuOK, Diethyl ether | Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate |
| 2 | Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | NaOH, Methanol (B129727)/Water | 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid |
| 3 | 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid | SOCl₂ | 1,5-Dimethyl-1H-pyrazol-3-carbonyl Chloride |
| 4a | 1,5-Dimethyl-1H-pyrazol-3-carbonyl Chloride, Aniline | Triethylamine, THF | 1,5-Dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (L1) |
| 4b | 1,5-Dimethyl-1H-pyrazol-3-carbonyl Chloride, Propylamine | Triethylamine, THF | 1,5-Dimethyl-N-propyl-1H-pyrazole-3-carboxamide (L2) |
Formation of Metal-Organic Complexes and Coordination Compounds
Ligands derived from 1,5-dialkyl-1H-pyrazoles readily form coordination complexes with various transition metals. The formation of these complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent, such as methanol. mdpi.com The stoichiometry of the resulting complex, as well as its nuclearity (mononuclear, dinuclear, or polynuclear), is influenced by the metal-to-ligand ratio, the nature of the metal ion, and the counter-anions present in the reaction mixture.
For example, the reaction of 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (L1) with Ni(H₂O)₆₂ in methanol yields a mononuclear complex with the formula Ni(L1)₂₂. mdpi.com In contrast, reacting 1,5-dimethyl-N-propyl-1H-pyrazole-3-carboxamide (L2) with CdCl₂·2.5H₂O under similar conditions leads to the formation of a dinuclear complex, [Cd₂(L2)₂]Cl₄. mdpi.com
These examples highlight how subtle changes in the ligand structure (phenyl vs. propyl substituent) and the choice of metal salt can lead to significantly different complex architectures. The pyrazole-amide ligands act as bidentate chelators, coordinating to the metal ions through the pyrazole N2 nitrogen and the amide oxygen atom. mdpi.com In the case of the dinuclear cadmium complex, the chloride ions also play a crucial role, acting as bridging ligands between the two metal centers. mdpi.com
Table 2: Examples of Metal Complex Formation with 1,5-Dimethyl-1H-pyrazole-3-carboxamide Ligands mdpi.com
| Ligand | Metal Salt | Solvent | Resulting Complex |
| 1,5-Dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (L1) | Ni(H₂O)₆₂ | Methanol | Ni(L1)₂₂ (Mononuclear) |
| 1,5-Dimethyl-N-propyl-1H-pyrazole-3-carboxamide (L2) | CdCl₂·2.5H₂O | Methanol | [Cd₂(L2)₂]Cl₄ (Dinuclear) |
Structural Analysis of Coordination Environments and Geometries
In the mononuclear complex Ni(L1)₂₂, the nickel(II) ion is coordinated by two L1 ligands. Each ligand acts as a bidentate N,O-donor, using the pyrazole N2 nitrogen and the amide oxygen. The coordination sphere of the Ni(II) center is completed by two perchlorate (B79767) anions, resulting in a distorted octahedral geometry. mdpi.com
The dinuclear cadmium complex, [Cd₂(L2)₂]Cl₄, presents a more intricate structure. It features two cadmium(II) centers bridged by two chloride ions. Each Cd(II) ion is also coordinated by one bidentate L2 ligand (via the pyrazole N2 and amide oxygen) and two terminal chloride ions. This arrangement results in a five-coordinate, distorted square pyramidal geometry for each cadmium atom. mdpi.com
Table 3: Selected Crystallographic and Coordination Data for 1,5-Dimethyl-1H-pyrazole-3-carboxamide Complexes mdpi.com
| Parameter | Ni(L1)₂₂ | [Cd₂(L2)₂]Cl₄ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Metal Ion | Ni(II) | Cd(II) |
| Coordination Number | 6 | 5 |
| Geometry | Distorted Octahedral | Distorted Square Pyramidal |
| Ligand Coordination | Bidentate (Npz, Oamide) | Bidentate (Npz, Oamide) |
| Bridging Ligands | None | 2 x μ-Cl |
| Ni–N (Å) | 2.067 | - |
| Ni–O (Å) | 2.102 | - |
| Cd–N (Å) | - | 2.302 |
| Cd–O (Å) | - | 2.345 |
| Cd–Cl (bridging, Å) | - | 2.628, 2.651 |
| Cd–Cl (terminal, Å) | - | 2.459, 2.463 |
Supramolecular Assembly and Metal-Ligand Interactions in Pyrazole Complexes
Beyond the primary coordination bonds, non-covalent interactions such as hydrogen bonding and π-π stacking play a critical role in the solid-state structures of pyrazole-based metal complexes. These interactions dictate the crystal packing and can lead to the formation of higher-order supramolecular architectures, such as one-, two-, or three-dimensional networks. nih.govmdpi.com
In complexes derived from pyrazole-acetamide ligands, for instance, hydrogen bonds involving the amide N-H group, coordinated water or ethanol (B145695) molecules, and counter-anions are common. nih.gov These interactions can link individual complex units into extended chains or sheets. For example, in the crystal structure of Cu(L₁)₂(C₂H₅OH)₂₂, where L₁ is a pyrazole-acetamide ligand, the complex molecules are assembled into a 2D supramolecular architecture through various hydrogen bonding interactions. nih.gov
Applications of 1,5 Diethyl 1h Pyrazole in Advanced Materials Science
Development of Pyrazole-Based Fluorophores and Investigation of Photophysical Properties
Pyrazole (B372694) derivatives are recognized for their fluorescent properties, which include high quantum yields, good photostability, and thermostability. nih.gov The synthetic versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its photophysical characteristics. nih.gov
Research into pyrazole-based fluorophores has demonstrated their potential in various applications. For instance, certain pyrazole derivatives exhibit strong blue-light emission with high quantum yields, a phenomenon attributed to intramolecular charge transfer (ICT). acs.org The introduction of different substituents can significantly alter the emission properties. For example, electron-withdrawing groups like a nitro group can lead to lower fluorescence emission due to efficient intersystem crossing. acs.org In contrast, the presence of a diethylamino group has been shown to be crucial for the photophysical properties of some pyrazole-based probes. nih.gov
The development of pyrazole-containing fluorophores has also led to the creation of sensors for various analytes. By incorporating specific recognition moieties, these fluorophores can exhibit changes in their fluorescence upon binding to target ions or molecules. For example, a pyrazole-based probe was designed to detect aqueous acid, showing a shift in its absorption and emission spectra with increasing acidity. nih.gov Another study reported a "turn-off" fluorescent probe for Hg2+ detection based on a 1-(2-pyridyl)-4-styrylpyrazole structure. acs.org
The photophysical properties of pyrazole derivatives are often investigated through techniques such as UV-vis absorption and fluorescence spectroscopy. Key parameters that are determined include the absorption maximum (λabs), emission maximum (λem), and fluorescence quantum yield (ΦF). These studies provide valuable insights into the structure-property relationships of these fluorescent molecules.
Table 1: Photophysical Data of Selected Pyrazole-Based Fluorophores
| Compound | λabs (nm) | λem (nm) | ΦF (%) | Notes | Reference |
|---|---|---|---|---|---|
| Probe 83 | 375 | 487 | - | Shifts to 438 nm (abs) and 585 nm (em) in acidic medium. | nih.gov |
| Probe 72 | 309, 374 | - | 0.2 | Fluorescence increases to 57% in the presence of Ga3+ ions. | nih.gov |
| Pyrazoles 4a–4d and 3a–3d | - | 350-400 | up to 66 | Strong blue-light emission. | acs.org |
| Meso-pyrazole substituted NIR cyanine (B1664457) dye | 820 | 817 | - | Exhibits pH-dependent fluorescence lifetime changes. | nih.gov |
| Fluorescent diamine pyrazole triazine fluorophore | 360 | 497 | 37.9 | Good quantum yield. | growingscience.com |
This table is interactive. Click on the headers to sort the data.
Integration into Semiconductor Materials and Electronic Devices
The electronic properties of pyrazole derivatives make them suitable candidates for integration into semiconductor materials and electronic devices. Organoselenium compounds, including those incorporating a pyrazole structure, have been explored for their potential in this field. researchgate.net Research has demonstrated the synthesis of 1-aryl-4-(organylselanyl)-1H-pyrazoles, which could find applications in semiconductor materials. researchgate.net
The electroluminescent properties of certain pyrazole derivatives, arising from photo-induced electron transfer, further highlight their potential in electronic devices. nih.gov These materials can be incorporated into organic light-emitting diodes (OLEDs) and other optoelectronic applications. The ability to tune the electronic and optical properties of pyrazoles through synthetic modifications is a key advantage in designing materials for specific device requirements.
Role in Nonlinear Optical Materials Development and Characterization
Pyrazole derivatives have emerged as a promising class of materials for nonlinear optical (NLO) applications. nih.gov These materials can exhibit large second-order nonlinearities, which are essential for technologies such as optical communication, information storage, and optical switching. arabjchem.org
The design of NLO materials often involves creating molecules with a donor-acceptor (D-A) structure connected by a π-conjugated bridge. arabjchem.org Pyrazole rings can serve as this π-bridge, and by attaching suitable donor and acceptor groups, molecules with significant NLO properties can be synthesized. arabjchem.org For example, a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and their NLO properties were studied using the Z-scan technique. arabjchem.org It was found that compounds with specific substituents, such as a carboxylic acid group, exhibited enhanced nonlinear absorption, making them potential candidates for optical limiting applications. arabjchem.org
Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict and understand the NLO properties of pyrazole derivatives. nih.gov These studies help in designing new molecules with optimized NLO responses. The hyperpolarizability (β₀), a measure of the NLO response, has been calculated for various pyrazole compounds and has shown promising values for NLO applications. nih.gov
Table 2: Nonlinear Optical Properties of Selected Pyrazole Derivatives
| Compound | Technique | Key Finding | Potential Application | Reference |
|---|---|---|---|---|
| N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates | Z-scan | Compound with carboxylic acid and ester substituent showed maximum nonlinear absorption. | Optical limiting | arabjchem.org |
| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives | DFT | Hyperpolarizability (β₀) values suggest suitability for NLO applications. | NLO materials | nih.gov |
| Pyrazole-5-ones | GAMESS 2012 software | Planar hydrazo tautomers are responsible for NLO properties. | NLO materials | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Crystal Engineering and Solid-State Chemistry for Designer Materials
Crystal engineering of pyrazole-based compounds allows for the construction of well-defined solid-state architectures with tailored properties. The ability of pyrazole derivatives to form various intermolecular interactions, such as hydrogen bonds and π-π stacking, is crucial in directing their self-assembly in the solid state. iucr.orgmdpi.com
X-ray diffraction studies have revealed that pyrazole derivatives can form different aggregation patterns in the solid state, including linear catemers and cyclic oligomers (dimers, trimers, tetramers, and hexamers). mdpi.com These arrangements are influenced by the substituents on the pyrazole ring and the crystallization conditions. For instance, the crystal structure of 1-(3,5-diethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline is stabilized by C—H···π contacts and π-π stacking interactions. iucr.org
The understanding of these supramolecular interactions is essential for designing materials with specific properties. By controlling the molecular structure and crystallization process, it is possible to create materials with desired characteristics, such as specific optical or electronic properties. For example, the formation of columnar stacked systems in pyrazole-based supramolecular structures can lead to enhanced luminescent and fluorescent properties. mdpi.com
Chemical Modification and Structure Function Relationships in 1,5 Diethyl 1h Pyrazole Scaffolds
Rational Design of Pyrazole (B372694) Derivatives for Tuned Chemical Behavior
The rational design of pyrazole derivatives involves a deliberate and knowledge-based approach to creating molecules with specific, predetermined chemical activities. This process often leverages computational tools and an understanding of the target's structure to guide the synthesis of novel compounds.
A common strategy involves designing pyrazole derivatives as inhibitors for specific enzymes by mimicking the structure of known substrates or inhibitors. For example, in the design of xanthine (B1682287) oxidase (XO) inhibitors, researchers have developed 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles. researchgate.netsci-hub.st The design rationale was based on ensuring the new molecules possessed key functional groups and a similar shape to existing potent inhibitors, while being based on a non-purine skeleton to avoid certain metabolic drawbacks. sci-hub.st This approach led to the identification of potent inhibitors, with compound 59 in one study emerging as a highly effective XO inhibitor. researchgate.net
Similarly, structure-based pharmacophore modeling and molecular docking are powerful tools in the rational design process. These techniques were employed to design 5-amino-1H-pyrazole-4-carboxylic acid derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B). nih.gov By creating compounds with different hydrophobic tails, such as 1,2-diphenylethanone or dibenzyl amines, researchers could optimize the molecule's interaction with the target enzyme. nih.gov Another application of rational design is in the development of new insecticidal agents, where pyrazole derivatives were designed and synthesized to be effective against pests like locusts and termites, with some compounds showing higher potency than the reference drug, fipronil. researchgate.net
The design process is not limited to biological targets. The photophysical properties of pyrazole derivatives can also be tuned. For instance, pyrazolo[1,5-a]pyrimidines have been evaluated for their absorption and emission spectra in various solvents, indicating their potential use in material science. mdpi.com
Elucidation of Structure-Reactivity Relationships within the 1,5-Diethyl-1H-Pyrazole Framework
Structure-activity relationship (SAR) studies are crucial for understanding how the specific arrangement of atoms and functional groups in a molecule influences its chemical reactivity and biological activity. For the pyrazole scaffold, SAR exploration has provided deep insights into optimizing derivatives for various applications.
In a series of 3-alkyl-1,5-diaryl-1H-pyrazoles designed as analogues of the natural product combretastatin (B1194345) A-4, SAR studies revealed that the positioning of substituted aryl rings is critical for antiproliferative activity. plos.org Compounds with a 3,4,5-trimethoxyphenyl group at the N-1 position of the pyrazole ring were consistently more potent than those where this group was located at the C-5 position. plos.org This highlights the importance of the substituent's location on the pyrazole core.
Further detailed SAR studies on 3,4,5-substituted pyrazoles as inhibitors of meprin α and β metalloproteases demonstrated the impact of substituents at the 3 and 5 positions. nih.gov While a simple 3,5-diphenylpyrazole (B73989) already showed high inhibitory activity, replacing one of the phenyl groups with smaller residues like methyl or benzyl (B1604629) groups led to a decrease in activity. nih.gov Conversely, a cyclopentyl group at that position resulted in similar activity to the diphenyl compound, suggesting that a cyclic moiety is favorable for interacting with the enzyme's binding site. nih.gov The influence of N-substitution was also examined; adding lipophilic groups like methyl or phenyl to the pyrazole nitrogen resulted in a four- to six-fold decrease in activity against meprins compared to the unsubstituted version. nih.gov
The electronic properties of the pyrazole ring, which has both an acidic (pyrrole-like) and a basic (pyridine-like) nitrogen atom, are modulated by its substituents. mdpi.com Electron-donating groups can increase the acidity of the NH group, which in turn influences the molecule's reactivity and interaction with biological targets. mdpi.com
Below is a data table summarizing the inhibitory activity of various pyrazole derivatives, illustrating these structure-activity relationships.
| Compound ID | Scaffold | Target | Measured Activity | Source |
| 7k | 3-alkyl-1,5-diaryl-1H-pyrazole | SGC-7901 cells | IC₅₀ = 0.076 µM | plos.org |
| 16 | Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | C. parapsilosis | MIC = 0.015 µmol/mL | srce.hr |
| 21 | Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | E. coli | MIC = 0.038 µmol/mL | srce.hr |
| 3d | Pyrazole Schiff base | Termites | LC₅₀ = 0.006 µg/mL | researchgate.net |
| 3f | Pyrazole Schiff base | Termites | LC₅₀ = 0.001 µg/mL | researchgate.net |
| 6h | Amino acid-pyrazole conjugate | Locusts | LC₅₀ = 47.68 µg/mL | researchgate.net |
Strategies for Derivatization to Enhance Specific Chemical Properties
A variety of synthetic strategies are available to create derivatives of the pyrazole core, allowing for the enhancement of specific chemical properties. These methods range from the initial construction of the pyrazole ring to the subsequent modification of a pre-formed scaffold.
The most common method for synthesizing the pyrazole ring itself is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine (B178648) derivative. researchgate.netnih.gov This versatile reaction allows for the introduction of a wide variety of substituents at different positions on the pyrazole ring from the outset. For example, 1,3,5-substituted pyrazoles can be efficiently synthesized by condensing a substituted hydrazine with an appropriate diketone, such as ethyl acetoacetate (B1235776). nih.gov Similarly, reacting α,β-unsaturated ketones with hydrazines is a well-established route to pyrazoles. mdpi.com
Once the pyrazole scaffold is formed, further derivatization can be achieved through various chemical transformations. For instance, a 5-aminopyrazole can serve as a versatile intermediate. acs.org The amino group can be acylated or used as a nucleophile in condensation reactions to build more complex structures, such as fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. mdpi.comacs.org The synthesis of these fused systems often involves the reaction of a 5-aminopyrazole with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound. mdpi.comresearchgate.net
Another key strategy is the functionalization of the pyrazole core via reactions on existing substituents. A carboxylic acid group on the pyrazole ring, for example, can be converted into an acid chloride. researchgate.net This highly reactive intermediate can then be reacted with various alcohols or amines to generate a library of ester or amide derivatives, respectively, allowing for fine-tuning of the molecule's properties. researchgate.net These post-functionalization strategies are essential for expanding the chemical diversity of pyrazole-based compounds and optimizing them for specific applications. nih.gov
Q & A
Q. What are the optimized synthetic routes for 1,5-diethyl-1H-pyrazole, and how can reaction conditions influence yield?
Methodological Answer: The synthesis of pyrazole derivatives like this compound typically involves cyclocondensation of hydrazines with diketones or β-keto esters. For example, a protocol similar to SOP3 (Standard Operating Procedure 3) from Hofmann et al. (2023) can be adapted:
- Reaction Setup : Use 1,5-diketone derivatives with hydrazine hydrate in ethanol under reflux.
- Oxidative Aromatization : Electrochemical methods (e.g., 4F charge application at 579°C) can improve yields by converting dihydropyrazoles to pyrazoles .
- Purification : Recrystallization from ethanol (20 mL, reflux to room temperature) yields pure pyrazole derivatives (88% efficiency) .
Q. How should researchers characterize this compound, and what spectral discrepancies might arise?
Methodological Answer:
- HRMS (ESI+) : Confirm molecular ion peaks (e.g., m/z 315.1291 observed vs. 315.1292 calculated for similar pyrazoles) .
- 1H NMR : Look for singlet peaks for pyrazole ring protons (δ 6.5–7.5 ppm) and ethyl group triplets (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH2) .
- Common Discrepancies : Impurities from incomplete aromatization may introduce dihydropyrazole signals (δ 3.5–4.5 ppm for CH2 in dihydro forms) .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of this compound for medicinal chemistry applications?
Methodological Answer:
- Electrophilic Substitution : Nitration or halogenation at the C3 position is favored due to electron-rich pyrazole rings. Use HNO3/H2SO4 for nitro groups or NCS/FeCl3 for chlorination .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh3)4 catalyst, K2CO3 base) functionalize C4 positions .
- Heterocycle Fusion : Intramolecular Friedel-Crafts reactions (e.g., with styryl groups) form pyrazolo[1,5-a]quinolines under aerobic oxidation .
Q. Functionalization Table :
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | 3-Nitro-1,5-diethyl-1H-pyrazole | 65% | |
| Suzuki Coupling | Pd(PPh3)4, ArB(OH)2, K2CO3, DMF | 4-Aryl-1,5-diethyl-1H-pyrazole | 75% |
Q. How can computational modeling resolve contradictions in spectroscopic or reactivity data for pyrazole derivatives?
Methodological Answer:
- DFT Calculations : Optimize molecular geometries (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. Discrepancies >0.3 ppm suggest structural misassignments .
- Reactivity Prediction : Use Fukui indices to identify nucleophilic/electrophilic sites. For example, C3 of this compound shows higher electrophilicity (f⁻ = 0.12) than C4 (f⁻ = 0.08) .
- Docking Studies : Screen pyrazole derivatives against target enzymes (e.g., glycogen phosphorylase) to rationalize bioactivity contradictions .
Q. What methodological frameworks address contradictions in biological activity data for pyrazole-based compounds?
Methodological Answer:
- Dose-Response Analysis : Use IC50/EC50 curves to differentiate true bioactivity from assay artifacts. For example, pyrazole inhibitors of glycogen phosphorylase show IC50 = 2.5 μM in vitro but require pharmacokinetic optimization for in vivo efficacy .
- Metabolic Stability Tests : Incubate compounds with liver microsomes to identify rapid degradation (e.g., ethylic groups in this compound may enhance stability vs. methyl analogs) .
Q. How can researchers design experiments to probe the mechanistic role of this compound in catalytic systems?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated pyrazoles to identify rate-determining steps (e.g., C-H activation in cross-coupling) .
- In Situ Spectroscopy : Monitor reactions via FTIR or Raman to detect intermediates (e.g., Pd-pyrazole complexes in Suzuki couplings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
